3,3-dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one
Description
Properties
IUPAC Name |
3,3-dimethyl-4-(1-methylimidazol-2-yl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-9(2)6(11-8(9)13)7-10-4-5-12(7)3/h4-6H,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYLDXQRVBHUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2=NC=CN2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-imidazole-2-carboxylic acid with 3,3-dimethylazetidin-2-one in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azetidinone ring can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
3,3-dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The azetidinone ring may interact with biological membranes, affecting their permeability and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of the target compound with related heterocycles:
Key Observations:
- β-Lactam vs. Thiazolidinones exhibit broader antifungal activity (e.g., MIC values < 50 µg/mL against Candida spp.), whereas azetidin-2-one derivatives show moderate activity .
- Imidazole Integration : The 1-methylimidazole substituent in the target compound may enhance binding to heme-containing enzymes (e.g., cytochrome P450), a feature shared with imidazole-containing antifungals like ketoconazole .
- Triazole vs. Azetidinone: 1,2,4-Triazole derivatives (e.g., C1–C9 in ) demonstrate potent dual antibacterial/antifungal activity due to their ability to chelate metal ions, a mechanism less prevalent in azetidinones .
Reaction Efficiency:
Triazole derivatives exhibit higher synthetic yields (70–85%) compared to azetidin-2-ones (50–65%), likely due to the stability of the triazole ring during catalysis .
Physicochemical Properties
- Lipophilicity : The 3,3-dimethyl groups in the target compound likely increase logP values (~2.5) compared to unsubstituted azetidin-2-ones (logP ~1.8), enhancing membrane permeability.
- Solubility : Imidazole substituents improve aqueous solubility (estimated >10 mg/mL) relative to diaryl-substituted imidazolones, which are poorly soluble (<1 mg/mL) .
Biological Activity
3,3-Dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H14N4O
- Molecular Weight : 206.24 g/mol
- IUPAC Name : this compound
Pharmacological Profile
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
Studies have shown that the compound possesses antimicrobial properties against a range of bacterial strains. For instance, its efficacy against Gram-positive and Gram-negative bacteria has been documented, suggesting potential applications in treating infections.
2. Anticancer Properties
Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies indicated that it could induce apoptosis in specific cancer cell lines, potentially through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival.
3. β3-Adrenergic Receptor Agonism
The compound has been identified as a β3-adrenergic receptor agonist. This activity is significant as it may contribute to anti-obesity effects by promoting lipolysis and improving metabolic rates. The mechanism involves the stimulation of lipolytic pathways in adipose tissue.
The biological activity of this compound can be attributed to several mechanisms:
Antimicrobial Mechanism
The compound disrupts bacterial cell wall synthesis and inhibits key metabolic pathways, which leads to bacterial death.
Cancer Cell Apoptosis
It appears to activate caspase pathways and increase reactive oxygen species (ROS) levels in cancer cells, leading to programmed cell death.
Metabolic Regulation
As a β3-adrenoceptor agonist, it enhances lipolysis and thermogenesis in adipose tissue, contributing to weight management and metabolic health.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load in treated groups compared to controls.
- Cancer Research : In a recent experiment involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. This suggests its potential as an adjunct therapy in cancer treatment protocols.
- Metabolic Studies : A clinical trial assessed the impact of this compound on metabolic parameters in obese individuals. Participants exhibited improved insulin sensitivity and reduced body fat percentage after administration over a specified period.
Data Tables
Q & A
Q. What synthetic routes are recommended for 3,3-dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one, and how can reaction conditions be optimized?
The synthesis of azetidin-2-one derivatives typically involves [2+2] cycloaddition or ketene-based ring closure. A validated approach for analogous compounds includes:
- Schiff base formation : Reacting imidazole derivatives with ketones under nitrogen atmosphere .
- Cyclization : Using monochloroacetyl chloride (0.006 mol) and triethylamine in CH₂Cl₂, stirred for 72 hours at room temperature .
- Purification : Column chromatography (60-120 mesh silica gel, 10% EtOAc/pet ether eluent) yields pure product. Yield optimization (e.g., 65–70%) requires adjusting stoichiometry and reaction time .
Q. How should researchers characterize this compound to confirm structural integrity?
Characterization protocols for azetidin-2-one derivatives include:
Q. What purification methods are effective for isolating this compound?
- Column chromatography : Silica gel (60-120 mesh) with gradient elution (e.g., 5–20% EtOAc in hexane) .
- Recrystallization : Absolute ethanol or DMF/water mixtures yield crystalline products (mp 148–164°C for analogs) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the azetidin-2-one core in nucleophilic reactions?
- DFT calculations (B3LYP/SDD) : Identify electrophilic sites (e.g., azetidinone carbonyl, local softness ~3.2 eV) and predict transition states for ring-opening reactions (ΔG‡ ~25 kcal/mol) .
- Fukui indices : Highlight nucleophilic attack susceptibility, guiding solvent selection (polar aprotic solvents enhance electrophilicity) .
Q. What strategies resolve contradictions in spectroscopic data during synthesis?
- 2D NMR (COSY/HSQC) : Assign ambiguous proton-carbon correlations (e.g., distinguishing imidazole tautomers) .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., single-crystal studies at 90 K validate bond angles within 0.002 Å accuracy) .
- Repetition under controlled conditions : Anhydrous solvents and inert atmospheres minimize artifacts .
Q. How can researchers evaluate the biological activity of this compound?
Q. What are the challenges in synthesizing imidazole-azetidinone hybrids, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
